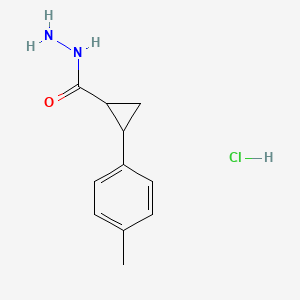![molecular formula C8H13ClN2O2 B12308851 (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)
(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por su estructura espirocíclica única, que incluye un anillo de ciclopropano fusionado a una unidad de oxazolo[3,4-a]pirazina. La forma de sal clorhidrato mejora su solubilidad en soluciones acuosas, haciéndolo más adecuado para aplicaciones biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato típicamente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de ciclopropano: Este paso involucra la ciclopropanación de un alqueno apropiado usando un reactivo como diazometano o un reactivo de Simmons-Smith.
Construcción de la unidad de oxazolo[3,4-a]pirazina: Esto involucra la condensación de un derivado de pirazina adecuado con un precursor de oxazolina en condiciones ácidas o básicas.
Espirociclización: El paso final involucra la espirociclización de los compuestos intermedios para formar la estructura espirocíclica deseada. Esto se puede lograr mediante reacciones de ciclización intramolecular en condiciones controladas.
Métodos de producción industrial
La producción industrial de (S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto incluye el uso de cribado de alto rendimiento para las condiciones de reacción, reactores de flujo continuo para una síntesis eficiente y técnicas avanzadas de purificación como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden realizar usando gas hidrógeno en presencia de un catalizador como paladio sobre carbono para reducir los dobles enlaces u otros grupos reducibles.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en posiciones específicas en el anillo de oxazolo[3,4-a]pirazina, usando reactivos como hidruro de sodio y haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C)
Sustitución: Hidruro de sodio (NaH) con haluros de alquilo
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcanos o alcoholes. Las reacciones de sustitución pueden introducir diversos grupos funcionales, como grupos alquilo o arilo, en el anillo de oxazolo[3,4-a]pirazina.
Aplicaciones Científicas De Investigación
(S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluyendo su papel como inhibidor enzimático o modulador de receptores.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en las vías biológicas. La estructura única del compuesto le permite unirse a estos objetivos con alta especificidad, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los dominios de unión.
Comparación Con Compuestos Similares
Compuestos similares
Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona: La forma no clorhidrato del compuesto, que puede tener diferentes propiedades de solubilidad y estabilidad.
Ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona: Un compuesto similar que carece de la modificación tetrahidro, lo que puede afectar su reactividad y actividad biológica.
Derivados de oxazolo[3,4-a]pirazina: Diversos derivados con diferentes sustituyentes en el anillo de oxazolo[3,4-a]pirazina, lo que puede alterar sus propiedades químicas y biológicas.
Singularidad
(S)-Tetrahydrospiro[ciclopropano-1,1’-oxazolo[3,4-a]pirazin]-3’(5’H)-ona clorhidrato es único debido a su estructura espirocíclica, que confiere propiedades químicas y biológicas específicas. Su forma clorhidrato mejora su solubilidad, haciéndolo más adecuado para diversas aplicaciones. Además, su capacidad para sufrir diversas reacciones químicas e interactuar con objetivos moleculares específicos lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-7-10-4-3-9-5-6(10)8(12-7)1-2-8;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJYQCDTYFTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CNCCN3C(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
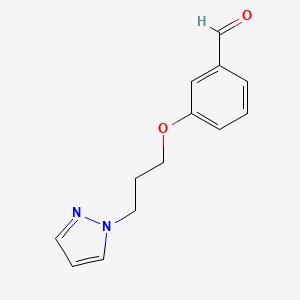
![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)
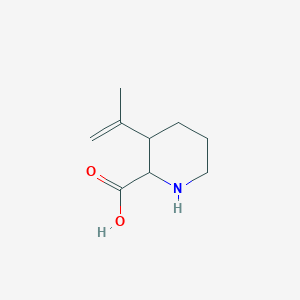
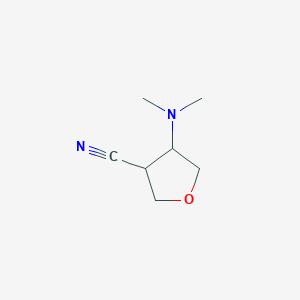
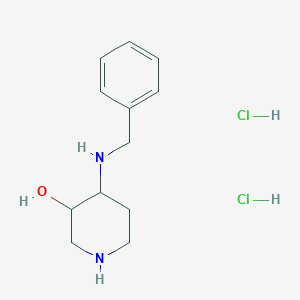

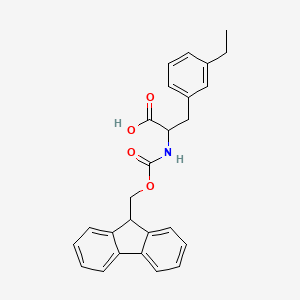
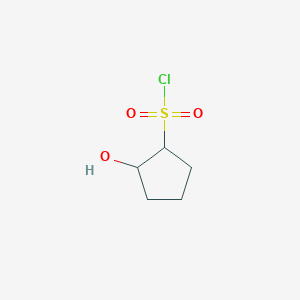
![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)
![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
